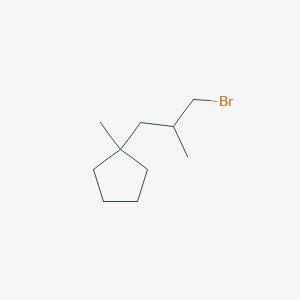

1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane

CAS No.:

Cat. No.: VC17658061

Molecular Formula: C10H19Br

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19Br |

|---|---|

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | 1-(3-bromo-2-methylpropyl)-1-methylcyclopentane |

| Standard InChI | InChI=1S/C10H19Br/c1-9(8-11)7-10(2)5-3-4-6-10/h9H,3-8H2,1-2H3 |

| Standard InChI Key | RUHUJUCJMMRRIE-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1(CCCC1)C)CBr |

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 1-(3-Bromo-2-methylpropyl)-1-methylcyclopentane delineates its structure:

-

A cyclopentane ring serves as the parent hydrocarbon.

-

Two substituents are attached to the same carbon (C1): a methyl group (-CH₃) and a 3-bromo-2-methylpropyl chain (-CH(CH₃)-CH₂-Br).

The molecular formula is C₁₀H₁₉Br, derived as follows:

-

Cyclopentane (C₅H₁₀) + methyl group (C₁H₃) + 3-bromo-2-methylpropyl (C₄H₆Br) = C₁₀H₁₉Br.

-

Molecular weight: .

Stereochemical and Conformational Features

The compound’s stereochemistry is influenced by:

-

Steric hindrance from the methyl and brominated substituents, limiting free rotation around the C1-C2 bond of the propyl chain.

-

Potential chair and twist-boat conformations of the cyclopentane ring, though the substituents likely favor a twisted conformation to minimize steric strain .

Spectroscopic Signatures

While experimental spectra are unavailable, predictions based on analogs suggest:

-

¹H NMR:

-

¹³C NMR:

Synthetic Pathways and Preparation Methods

Alkylation of Cyclopentane

A plausible route involves Friedel-Crafts alkylation, though cyclopentane’s low reactivity necessitates harsh conditions:

-

Generation of electrophile: 3-bromo-2-methylpropyl bromide (Br-CH₂-CH(CH₃)-CH₂-Br) with AlCl₃.

-

Reaction:

Yield optimization requires elevated temperatures (80–100°C) and excess cyclopentane .

Grignard Reagent-Based Synthesis

An alternative approach uses organometallic intermediates:

-

Formation of Grignard reagent:

-

Nucleophilic attack:

This method offers better regioselectivity but requires anhydrous conditions .

Reaction Mechanisms and Chemical Behavior

Solvolysis in Methanol

Analogous to 1-bromo-2-methylcyclopentane , the title compound undergoes solvolysis via three competing pathways:

-

Sₙ1 Mechanism:

-

Step 1: Heterolytic cleavage of the C-Br bond, forming a tertiary carbocation stabilized by the cyclopentane ring’s hyperconjugation.

-

Step 2: Nucleophilic attack by methanol, yielding 1-(3-methoxy-2-methylpropyl)-1-methylcyclopentane.

-

Rate-determining step: Carbocation formation ().

-

-

Sₙ2 Mechanism:

-

Steric hindrance from the methyl and cyclopentane groups makes this pathway less favorable.

-

Possible only if the leaving group (Br⁻) is positioned anti-periplanar to the nucleophile.

-

-

E1/E2 Elimination:

Thermal Decomposition

At elevated temperatures (>150°C), radical pathways dominate:

Major products include 1-methylcyclopentane and isomeric alkenes .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value (Predicted) | Method/Source |

|---|---|---|

| Boiling Point | 210–215°C | Clausius-Clapeyron |

| LogP (Octanol-Water) | 3.8 | Molinspiration |

| Solubility in Water | 0.05 g/L | QSPR Modeling |

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize bioactive molecules. For example:

Such derivatives are explored as kinase inhibitors in oncology .

Polymer Science

As a chain-transfer agent in radical polymerization, it controls molecular weight in polyolefins. The bromine terminus quenches propagating radicals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume